molecular formula C16H20N2O6 B14698206 2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate CAS No. 18994-30-4

2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate

Cat. No.: B14698206
CAS No.: 18994-30-4
M. Wt: 336.34 g/mol
InChI Key: NEPNWUMJFCRAAM-UHFFFAOYSA-N
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Description

2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate is a complex organic compound characterized by its unique structure, which includes a hexyl group, dinitrophenyl group, and a butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate typically involves multiple steps, starting with the preparation of the hexyl and dinitrophenyl intermediates. The final esterification step involves the reaction of these intermediates under controlled conditions to form the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and maximize yield, often incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrophenyl oxides, while reduction can produce amino derivatives.

Scientific Research Applications

2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-4-(hexan-3-ylamino)but-2-enoate: Similar in structure but contains an amino group instead of the dinitrophenyl group.

    (3R)-hexan-3-yl (2E)-but-2-enoate: Lacks the dinitrophenyl group, making it less reactive in certain chemical reactions.

Uniqueness

2-(Hexan-3-yl)-4,6-dinitrophenyl but-2-enoate is unique due to the presence of both the hexyl and dinitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity that similar compounds may not possess.

Properties

CAS No.

18994-30-4

Molecular Formula

C16H20N2O6

Molecular Weight

336.34 g/mol

IUPAC Name

(2-hexan-3-yl-4,6-dinitrophenyl) but-2-enoate

InChI

InChI=1S/C16H20N2O6/c1-4-7-11(6-3)13-9-12(17(20)21)10-14(18(22)23)16(13)24-15(19)8-5-2/h5,8-11H,4,6-7H2,1-3H3

InChI Key

NEPNWUMJFCRAAM-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC

Origin of Product

United States

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